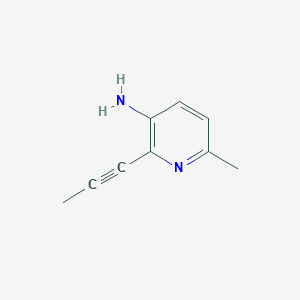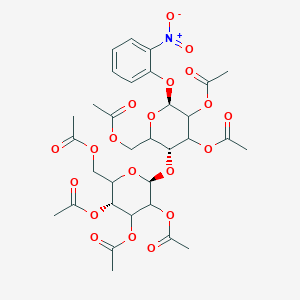
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently applied to this compound.
Major Products
The major products of these reactions depend on the nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted naphthalene derivative.
Aplicaciones Científicas De Investigación
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce triflate groups into drug candidates, potentially enhancing their pharmacokinetic properties.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, stabilizing the transition state and facilitating the departure of the leaving group. This makes the compound highly reactive in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl chloride
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl bromide
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl iodide
Uniqueness
Compared to its halide counterparts, 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the triflate group’s superior leaving ability. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.
Propiedades
Fórmula molecular |
C15H17F3O4S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-14(2,3)21-11-7-8-12-10(9-11)5-4-6-13(12)22-23(19,20)15(16,17)18/h6-9H,4-5H2,1-3H3 |
Clave InChI |
CYFYKZYQDZIUPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)



![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)




![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)

